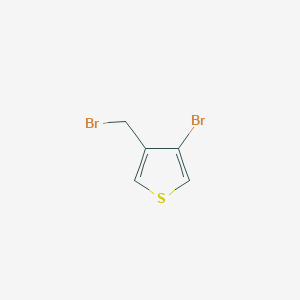

3-Bromo-4-(bromomethyl)thiophene

説明

Significance as a Versatile Intermediate in Organic Synthesis

The primary significance of 3-Bromo-4-(bromomethyl)thiophene lies in its dual reactivity, which allows for selective functionalization at two different positions. The compound possesses a bromine atom directly attached to the aromatic thiophene (B33073) ring (an aryl bromide) and a bromine atom on the methyl group (a benzylic-like bromide).

Nucleophilic Substitution: The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, thiols, and cyanides, leading to a diverse range of derivatives.

Cross-Coupling Reactions: The bromine atom at the 3-position of the thiophene ring is well-suited to participate in transition metal-catalyzed cross-coupling reactions. Seminal methods such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc reagents) reactions enable the formation of new carbon-carbon bonds. nih.gov This is a fundamental strategy for linking the thiophene core to other aromatic or aliphatic fragments.

This orthogonal reactivity enables chemists to perform sequential reactions, first modifying the bromomethyl group and then using the ring bromine for a subsequent cross-coupling reaction, or vice versa. This level of control is invaluable in multi-step synthetic sequences.

Strategic Importance in Chemical Compound Development

The unique structural features of this compound make it a strategically important precursor in the development of new chemical entities, particularly in the fields of medicinal chemistry and materials science. Thiophene-containing molecules are prominent in FDA-approved drugs, highlighting their importance as pharmacophores. nih.gov

This intermediate serves as a foundational element for synthesizing libraries of compounds for biological screening. By modifying the two bromine positions, researchers can systematically alter the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets. It is widely employed as an intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. Its precursor, 3-bromo-4-methylthiophene (B1271868), is used to create more complex and functionalized thiophene derivatives, underscoring its role in synthetic pathways.

Role as a Building Block for Complex Molecular Architectures

The construction of complex molecular architectures often requires starting materials that offer precise control over the introduction of new functionalities. This compound excels in this role, acting as a bifunctional building block. Its ability to undergo regioselective reactions at two distinct sites allows for the programmed assembly of elaborate structures.

For instance, it can be used to create extended π-conjugated systems, which are of significant interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs). The thiophene unit can be incorporated into a polymer backbone or a larger conjugated molecule via cross-coupling reactions, while the bromomethyl handle can be used to attach solubilizing side chains or other functional moieties. This controlled, stepwise approach is essential for tailoring the properties of the final material. The ability to form carbon-carbon bonds through methods like the Suzuki reaction is fundamental to building these complex systems. nih.gov

Table of Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHREWOWCJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538057 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-80-2 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 3 Bromo 4 Bromomethyl Thiophene

Established Radical Bromination Approaches

The most common strategies for synthesizing 3-Bromo-4-(bromomethyl)thiophene and related structures rely on radical bromination, a well-established method for halogenating positions adjacent to aromatic rings or double bonds (allylic/benzylic positions).

Synthesis from 4-Methylthiophene Utilizing N-Bromosuccinimide (NBS)

The direct synthesis of this compound involves the side-chain bromination of a pre-functionalized precursor, namely 3-bromo-4-methylthiophene (B1271868). The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which selectively brominates the benzylic methyl group under radical conditions, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.com

The success of the Wohl-Ziegler bromination hinges on the careful selection of reagents and reaction conditions to favor the radical pathway over competitive electrophilic reactions. Key factors include the solvent, radical initiator, and temperature.

Standard conditions involve refluxing a solution of the substrate and NBS in a nonpolar, anhydrous solvent such as carbon tetrachloride (CCl₄) or benzene (B151609). orgsyn.orgmissouri.edu The reaction is initiated by a radical initiator, typically dibenzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating or irradiation to generate radicals. missouri.edu Maintaining anhydrous conditions is critical, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu More contemporary methods have replaced hazardous chlorinated solvents like CCl₄ with alternatives such as acetonitrile. organic-chemistry.org

Table 1: Optimized Reaction Conditions for NBS Bromination of Methylthiophenes

| Parameter | Typical Conditions | Rationale & Notes | Source(s) |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing electrophilic ring substitution. | libretexts.org |

| Substrate | 3-Bromo-4-methylthiophene | The starting material must already contain the C3-bromo substituent. | |

| Solvent | Carbon Tetrachloride (CCl₄), Benzene, Acetonitrile | Anhydrous, nonpolar solvents are preferred. Acetonitrile is a safer alternative. | orgsyn.orgorganic-chemistry.org |

| Radical Initiator | Dibenzoyl Peroxide, AIBN | Decomposes under heat or light to start the radical chain reaction. | missouri.edu |

| Stoichiometry | ~1:1 (Substrate:NBS) | Using a slight excess of the substrate can minimize dibrominated byproducts. |

| Temperature | Reflux | Heat is typically required to decompose the initiator and drive the reaction. | orgsyn.orgmissouri.edu |

The bromination with NBS proceeds via a radical chain reaction mechanism. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., dibenzoyl peroxide) upon heating, generating initial radicals. These radicals then react with NBS or trace amounts of HBr to produce a bromine radical (Br•), which is the key chain-carrying species. youtube.com

Propagation: The propagation phase consists of two main steps that repeat in a cycle:

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-4-methylthiophene. This step is highly selective for the benzylic position because the resulting 3-bromo-4-thienylmethyl radical is stabilized by resonance with the thiophene (B33073) ring. libretexts.org

Bromine Transfer: The newly formed thienylmethyl radical reacts with a molecule of elemental bromine (Br₂), which is generated in situ from the reaction of NBS with HBr produced in the first propagation step. libretexts.org This transfers a bromine atom to the radical, forming the final product, this compound, and regenerating a bromine radical (Br•) that can continue the chain reaction. masterorganicchemistry.comlibretexts.org

The crucial role of NBS is to maintain a very low, steady concentration of Br₂. This low concentration ensures that the radical abstraction pathway is favored, while preventing the high concentrations of Br₂ that would lead to competitive and undesirable electrophilic addition to the thiophene ring. masterorganicchemistry.comyoutube.com

The primary advantage of using NBS for this transformation is its high regioselectivity. The reaction overwhelmingly favors substitution at the benzylic methyl group over the electron-rich thiophene ring. masterorganicchemistry.com This selectivity is rooted in the lower bond dissociation energy of the benzylic C-H bonds compared to the aromatic C-H bonds, making them more susceptible to abstraction by the bromine radical. libretexts.org

Despite this high selectivity, side reactions can occur. The most common side product is the result of over-bromination. If an excess of NBS is used or reaction times are prolonged, a second bromine atom can be added to the methyl group, or electrophilic bromination may occur on the thiophene ring at any available positions. Control over the stoichiometry, typically using a 1:1.05 ratio of NBS to substrate, is essential to minimize the formation of these impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent byproduct formation.

Multi-Step Synthetic Sequences Incorporating Ring Bromination

The synthesis of this compound is inherently a multi-step process because the two bromine atoms must be introduced selectively. The radical bromination described above only installs the bromomethyl group. Therefore, the C3-bromo substituent must be present on the starting material.

A general synthetic sequence involves:

Synthesis of a 4-Methylthiophene Precursor: The synthesis often begins with a commercially available or prepared thiophene derivative.

Regioselective Ring Bromination: An electrophilic aromatic substitution reaction is performed to introduce a bromine atom at the C3 position of the thiophene ring. This can be challenging and may require specific directing groups or a multi-step sequence involving lithiation followed by quenching with a bromine source. orgsyn.orgscispace.com For instance, starting from thiophene, a sequence of lithiation and reaction with electrophiles can be used to build the required 3-bromo-4-methylthiophene structure. mdpi.com

Radical Side-Chain Bromination: The resulting 3-bromo-4-methylthiophene is then subjected to radical bromination with NBS as described in section 2.1.1 to yield the final product, this compound.

Emerging and Advanced Bromination Techniques for Thiophene Derivatives

While NBS bromination is a classic and reliable method, research continues into more efficient, safer, and environmentally friendly alternatives.

Visible-Light-Induced Radical Bromination: A recent development involves the use of visible light to induce the C(sp³)–H bromination of 4-methylthiophene derivatives. rsc.org This method employs hydrogen bromide (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a cheap and low-toxicity oxidant. The reaction proceeds under mild conditions (ambient temperature, air atmosphere) with high atom economy and good to excellent yields, offering a greener alternative to traditional methods. rsc.org

Ultrasound-Assisted Bromination: The use of ultrasonic irradiation has been shown to be effective in accelerating the bromination of thiophenes and oligothiophenes with NBS. researchgate.net This technique can lead to faster reaction times and improved efficiency.

Regiocontrol via Lithiation: Advanced strategies for achieving high regioselectivity involve the use of organometallic intermediates. By treating a thiophene derivative with a strong base like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C), a specific proton can be abstracted to form a lithiated intermediate. google.comgoogle.com Quenching this intermediate with a bromine source allows for the precise installation of a bromine atom at a desired position, a powerful tool for controlling the synthesis of polysubstituted thiophenes. google.comgoogle.com

Visible-Light-Induced C(sp³)–H Bromination Methodologies

A significant advancement in the synthesis of bromomethylthiophenes involves the use of visible light to promote the selective bromination of the methyl group's C(sp³)–H bonds. A convenient method has been developed for structurally similar compounds, such as ethyl 4-(bromomethyl)thiophene-3-carboxylate, via a visible-light-induced radical process. rsc.org This approach offers high yields and demonstrates wide functional group tolerance under ambient, aerobic conditions. rsc.org The reaction is typically carried out using a light source like blue LEDs to initiate the radical chain reaction. rsc.org

This photochemically-driven method represents a powerful strategy for the targeted functionalization of methylthiophene derivatives, providing a direct route to compounds like this compound.

Modern bromination strategies are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. The classic Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl₄), is now considered environmentally unsuitable. masterorganicchemistry.comresearchgate.net Green approaches focus on several key areas:

Safer Reagents : Replacing hazardous molecular bromine (Br₂) and chlorinated solvents is a primary goal. researchgate.networdpress.com Visible-light-induced methods achieve this by using hydrogen bromide (HBr) as the bromine source in combination with a green oxidant like hydrogen peroxide (H₂O₂). rsc.org This in situ generation of the reactive bromine species avoids handling toxic Br₂ and utilizes water as a benign byproduct.

Improved Atom Economy : The use of HBr/H₂O₂ improves atom economy compared to NBS, where a significant portion of the reagent's mass is not incorporated into the final product. rsc.orgwordpress.com

Energy Efficiency : Photochemical reactions driven by visible light, especially from energy-efficient LEDs, can often be performed at room temperature, reducing the energy consumption associated with heating required for thermally initiated reactions. rsc.orgrsc.org

| Green Chemistry Principle | Application in Visible-Light Bromination | Reference |

| Prevention | In situ generation of bromine minimizes waste from reagent preparation. | rsc.org |

| Atom Economy | Use of HBr/H₂O₂ is more atom-economical than traditional NBS. | rsc.orgwordpress.com |

| Less Hazardous Synthesis | Avoids toxic Br₂ and hazardous chlorinated solvents like CCl₄. | rsc.orgresearchgate.networdpress.com |

| Design for Energy Efficiency | Reactions proceed at ambient temperature using visible light (LEDs). | rsc.org |

| Safer Solvents & Auxiliaries | Can utilize environmentally benign solvents or even be performed solvent-free in flow systems. | researchgate.netrsc.org |

The visible-light-induced bromination of the benzylic position on 3-bromo-4-methylthiophene proceeds through a radical chain mechanism, which is analogous to allylic and benzylic bromination. masterorganicchemistry.comlibretexts.orgyoutube.com While it can be performed without a specific photocatalyst by direct photolysis of a bromine source, the principles of photoredox catalysis offer a framework for understanding the process.

The generally accepted mechanism involves three key stages: youtube.comyoutube.com

Initiation : The reaction begins with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). In systems using HBr/H₂O₂, the oxidant first converts bromide ions to molecular bromine (Br₂), which is then cleaved by visible light. rsc.org In methods using NBS, trace amounts of HBr react with NBS to form Br₂, which is then photolysed. libretexts.orglibretexts.org

Br₂ + hν (visible light) → 2 Br•

Propagation : This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the methyl group of 3-bromo-4-methylthiophene. This is the rate-determining step and is highly selective for the benzylic position due to the lower bond dissociation energy of benzylic C-H bonds and the resonance stabilization of the resulting radical. masterorganicchemistry.comlibretexts.org

The newly formed thienyl-methyl radical is stabilized by resonance with the aromatic thiophene ring. youtube.comyoutube.com It then reacts with a molecule of Br₂ (or another bromine source) to form the final product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com

Termination : The reaction ceases when radicals combine with each other, such as two bromine radicals forming Br₂.

The resonance stabilization of the benzylic radical is crucial for the selectivity of this reaction, ensuring that bromination occurs on the methyl group rather than on the thiophene ring itself. youtube.com

Electrochemical Bromination Protocols

Electrosynthesis offers a modern, sustainable alternative for halogenation reactions, including the bromination of thiophene derivatives. researchgate.net Electrochemical methods can generate the necessary brominating species directly from simple bromide salts (e.g., NH₄Br or Bu₄NBr) through anodic oxidation, thereby avoiding the use of chemical oxidants. researchgate.netrsc.org

For the synthesis of this compound, an electrochemical approach could be envisioned for the functionalization of the benzylic C–H bond. Research has demonstrated the feasibility of tunable electrochemical benzylic C–H functionalization of related heterocyclic systems. semanticscholar.orgnih.gov The process would involve the electrochemical generation of a benzylic radical from 3-bromo-4-methylthiophene via single-electron oxidation. researchgate.net This radical could then be trapped by a bromide source. Alternatively, bromide ions in the electrolyte could be oxidized at the anode to form bromine radicals or molecular bromine, which would then initiate a radical chain bromination at the benzylic position, similar to the photochemical pathway.

These protocols offer high control, mild reaction conditions, and are well-suited for automation and flow chemistry, representing a promising green alternative to traditional methods. researchgate.netrsc.org

Ultrasound-Assisted Bromination Enhancements

The application of ultrasonic irradiation, or sonochemistry, has been shown to promote and enhance various chemical reactions, including the bromination of aromatic compounds. researchgate.net Ultrasound-assisted bromination can lead to higher yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.net

The mechanism of "sono-bromination" is linked to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the homolytic cleavage of molecules and the formation of radical species. In aqueous systems, sonolysis of water produces hydroxyl (•OH) and hydrogen (•H) radicals. The highly reactive hydroxyl radicals can then oxidize bromide ions (Br⁻) to generate bromine radicals (Br•), which can initiate the benzylic bromination of 3-bromo-4-methylthiophene. researchgate.net This method provides an alternative pathway for radical generation without the need for light or thermal initiators.

| Method | Activating Principle | Key Intermediates | Reference |

| Photochemical | Visible Light (hν) | Br•, Resonance-stabilized benzylic radical | masterorganicchemistry.comrsc.org |

| Electrochemical | Electric Current (Anodic Oxidation) | Br•, Benzylic radical cation | researchgate.netresearchgate.net |

| Sonochemical | Ultrasound (Acoustic Cavitation) | •OH, Br•, Resonance-stabilized benzylic radical | researchgate.net |

Oxidative Bromination Systems

Oxidative bromination provides a pathway to generate an electrophilic bromine species ("Br⁺") or a bromine radical (Br•) in situ from a stable bromide source, such as an alkali metal bromide or hydrobromic acid. This approach circumvents the direct use of hazardous molecular bromine.

A prime example relevant to the synthesis of this compound is the visible-light-induced system using HBr and an oxidant like H₂O₂. rsc.org In this case, H₂O₂ oxidizes HBr to Br₂, which is then photolytically cleaved to Br• radicals to initiate benzylic bromination. This represents a merger of oxidative and photochemical strategies.

Other oxidative systems can be employed for benzylic functionalization. While strong oxidants like potassium permanganate (B83412) (KMnO₄) can oxidize benzylic positions, they typically lead to the formation of carboxylic acids and are too harsh to selectively yield the monobrominated product. masterorganicchemistry.comlibretexts.org Milder, more controlled oxidative systems are required. For instance, the combination of an alkali metal bromide with an oxidant like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) under neutral conditions has been used for the bromination of aromatic compounds, showcasing the versatility of oxidative methods. researchgate.net

Biological Halogenation as a Future Direction

Enzymatic halogenation represents a frontier in green chemistry, offering unparalleled selectivity under mild, aqueous conditions. Nature has evolved a diverse array of halogenase enzymes that can install halogen atoms onto a wide range of organic molecules. These enzymes are broadly categorized based on their mechanism and required cofactors.

Flavin-Dependent Halogenases (FDHs) : These enzymes typically catalyze electrophilic halogenation on electron-rich aromatic rings.

Heme and Vanadium-Dependent Haloperoxidases : These also perform electrophilic halogenations using hydrogen peroxide.

Non-Heme Iron/α-Ketoglutarate Dependent Halogenases : Crucially, this class of enzymes can catalyze halogenation at unactivated C–H bonds via a radical-based mechanism.

While the direct enzymatic synthesis of this compound has not been reported, the potential for this technology is significant. The ability of non-heme iron halogenases to perform stereoselective C–H functionalizations via radical intermediates suggests that, in the future, an engineered halogenase could be developed to selectively brominate the benzylic methyl group of 3-bromo-4-methylthiophene. Such a biocatalytic approach would represent the ultimate green synthesis, operating at ambient temperature and pressure in water, with perfect selectivity and minimal waste.

Critical Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are critical considerations for its practical application. These factors are heavily influenced by the reaction conditions and the nature of the starting materials.

Challenges in Achieving High Regioselectivity

Achieving high regioselectivity in the bromination of thiophene derivatives presents a significant challenge. The thiophene ring has two reactive positions, C2 and C5 (the α-positions), which are generally more susceptible to electrophilic substitution than the C3 and C4 (the β-positions). Direct bromination of thiophene, for instance, overwhelmingly yields 2-bromothiophene (B119243). vaia.com

To obtain the 3-bromo substitution pattern, indirect methods are often necessary. One such method involves the debromination of 2,3,5-tribromothiophene. wikipedia.org This multi-step process, while effective, can be less efficient and generate more waste compared to a direct, selective bromination.

The challenge of regioselectivity extends to the synthesis of more complex substituted thiophenes. For example, in the synthesis of regioregular poly(3-alkylthiophene), a mixture of head-to-tail, head-to-head, and tail-to-tail couplings can occur, leading to a regiorandom polymer. rsc.org Controlling the regiochemistry is crucial for the desired electronic and optical properties of the final material. rsc.org

Several strategies have been developed to address these challenges. The use of directing groups and carefully controlled reaction conditions, such as low temperatures and specific reagents like n-butyllithium followed by bromine, can significantly enhance regioselectivity. google.commdpi.com For instance, the lithiation of 3-alkylthiophenes at low temperatures allows for selective functionalization at specific positions. google.com

| Starting Material | Reagents | Key Conditions | Product | Regioselectivity Challenge | Reference |

| 3,4-dibromothiophene (B32776) | n-butyllithium, electrophile | -70°C | Substituted bromothiophenes | Controlling the position of lithiation and subsequent reaction. | |

| 3-methylthiophene | N-bromosuccinimide, benzoyl peroxide, benzene | Vigorous reflux | 3-(bromomethyl)thiophene | Potential for over-bromination or side-chain vs. ring bromination. | orgsyn.org |

| 3-alkylthiophene | n-butyllithium, Br₂ | -78°C | 2-bromo-4-alkylthiophene | Directing the bromination to the desired position, avoiding the more reactive α-position. | google.com |

| Thiophene | n-BuLi, n-propyl bromide; then n-BuLi, phenylisocyanate; then n-BuLi, DMF; then Br₂ | Stepwise lithiation and electrophilic quench at -78°C to RT | 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Requires multiple, highly selective lithiation and functionalization steps. | mdpi.com |

Evolution of Environmentally Conscious Synthetic Routes

The development of more environmentally friendly or "green" synthetic routes is an ongoing focus in chemical synthesis. While specific "green" methodologies for this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to the existing synthetic strategies.

For instance, the use of harsh reagents and solvents is a common feature of many traditional synthetic methods. The development of routes that utilize less hazardous materials, reduce waste, and improve atom economy are key goals of green chemistry.

One area of evolution is the move towards more efficient, one-pot syntheses. The method described for the regioselective synthesis of bromoalkylthiophenes using n-butyllithium and bromine in a one-pot process is an example of a more streamlined approach that can reduce the need for multiple reaction and purification steps, thereby minimizing waste. google.com

The exploration of alternative catalysts and reaction media that are less toxic and more recyclable is a continuous effort in the field of organic synthesis and is applicable to the production of thiophene derivatives.

Reactivity Profiles and Transformative Reaction Pathways of 3 Bromo 4 Bromomethyl Thiophene

Characterization of Dual Reactive Sites

3-Bromo-4-(bromomethyl)thiophene, with the molecular formula C₅H₄Br₂S, possesses two bromine atoms at different positions, leading to differential reactivity. The bromine atom attached to the thiophene (B33073) ring at the C3 position and the bromine atom in the bromomethyl group at the C4 position exhibit distinct chemical behaviors. The aromaticity and electron-rich nature of the thiophene ring influence the reactivity of the C3-Br bond, making it susceptible to electrophilic aromatic substitution and a suitable partner in cross-coupling reactions. In contrast, the bromomethyl group (-CH₂Br) is primarily a site for nucleophilic substitution, where the bromine acts as a good leaving group.

The electron-withdrawing nature of the substituents affects the electron density on the thiophene ring. While the bromomethyl group is less electron-withdrawing than a pyridyl group, it is highly reactive in alkylation reactions. The bromine at the C3 position can also direct electrophilic substitutions to the C5 position.

Nucleophilic Substitution Reactions

The two bromine atoms in this compound allow for selective nucleophilic substitution reactions, providing pathways to a variety of functionalized thiophenes.

Substitution at the Bromine-Substituted Thiophene Ring Position

Direct nucleophilic substitution of the bromine atom on the thiophene ring is generally challenging due to the strength of the C-Br bond on the sp²-hybridized carbon. Such transformations often require harsh reaction conditions or the use of metal catalysts to proceed efficiently.

Substitution at the Bromomethyl Group

The bromomethyl group is significantly more susceptible to nucleophilic substitution (S_N2) reactions. youtube.com The carbon atom of the CH₂Br group is sp³-hybridized and is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone for introducing diverse functionalities onto the thiophene scaffold. For instance, reactions with mercaptans can be used to synthesize thioethers, a key step in the preparation of more complex molecules. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in these transformations, particularly in Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a versatile method for creating C-C bonds. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

A key aspect of using this compound in Suzuki-Miyaura coupling is the potential for regioselective functionalization. The difference in reactivity between the aryl bromide (C-Br on the thiophene ring) and the alkyl bromide (in the bromomethyl group) can be exploited to achieve selective coupling.

Research has shown that the C(sp²)-Br bond on the thiophene ring can be preferentially coupled with arylboronic acids under specific palladium-catalyzed conditions. nih.gov The choice of palladium catalyst, ligands, and reaction conditions plays a crucial role in determining the selectivity. For example, using a palladium acetate/tricyclohexylphosphine tetrafluoroborate (B81430) catalyst system with cesium carbonate as the base has been shown to favor the coupling at the C(sp²)-Br bond. nih.gov In some instances, careful control of the reaction can lead to the selective formation of mono-substituted products, while altered conditions might favor di-substitution. nih.gov This regioselectivity allows for the stepwise introduction of different aryl groups, leading to the synthesis of complex, unsymmetrically substituted thiophene derivatives. nih.govnih.gov

Below is a table summarizing the regioselective Suzuki-Miyaura coupling of a related compound, 1-bromo-4-(chloromethyl)benzene, which illustrates the principle of selective C(sp²)-Br bond functionalization.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-tolylboronic acid | 4-chloro-4'-methyl-1,1'-biphenyl | 85 |

| 2 | 4-methoxyphenylboronic acid | 4-chloro-4'-methoxy-1,1'-biphenyl | 82 |

| 3 | 4-fluorophenylboronic acid | 4-chloro-4'-fluoro-1,1'-biphenyl | 80 |

| 4 | 3-chlorophenylboronic acid | 3,4'-dichloro-1,1'-biphenyl | 78 |

| 5 | phenylboronic acid | 4-chloro-1,1'-biphenyl | 83 |

| Data adapted from a study on the selective coupling of 1-bromo-4-(chloromethyl)benzene, demonstrating the principle of regioselective C(sp²)-Br functionalization. nih.gov |

This selective reactivity makes this compound a valuable building block for the synthesis of a wide array of functionalized thiophenes with potential applications in materials science and medicinal chemistry.

Stille Coupling Applications

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing organotin reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and has been applied to thiophene derivatives. jcu.edu.au The mechanism involves the palladium-catalyzed coupling of an organostannane with an organic halide. wikipedia.org

In the context of this compound, the Stille coupling can be used to introduce various organic groups at the C3 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and often requires the addition of a ligand and sometimes a copper(I) co-catalyst to enhance the reaction rate. harvard.edu While specific examples for this compound are not extensively documented in the provided search results, the general applicability of the Stille reaction to bromothiophenes suggests its potential for functionalizing this substrate. jcu.edu.au For example, the Stille coupling of 2-bromothiophene (B119243) with various organostannanes has been successfully demonstrated. jcu.edu.au

| Organotin Reagent | Catalyst System | Product Type |

|---|---|---|

| Aryl-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 3-Aryl-4-(bromomethyl)thiophene |

| Vinyl-Sn(Alkyl)₃ | Pd(PPh₃)₄, CuI | 3-Vinyl-4-(bromomethyl)thiophene |

| Alkynyl-Sn(Alkyl)₃ | Pd(OAc)₂/Dabco | 3-Alkynyl-4-(bromomethyl)thiophene |

Buchwald-Hartwig Amination Derivatizations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for synthesizing aryl amines. wikipedia.orglibretexts.org This reaction is particularly useful for coupling amines with aryl halides. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound allows for the introduction of a wide variety of amine functionalities at the C3 position. The reaction typically involves a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The choice of ligand is critical, with bulky, electron-rich ligands such as XPhos, t-BuXPhos, and TrixiePhos often providing the best results for the amination of aryl bromides. nih.gov The base also plays a crucial role, with strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. libretexts.orgorganic-chemistry.org The reaction has been successfully applied to various bromothiophenes, including those with additional functional groups. researchgate.netjcu.edu.au For instance, the amination of 2-bromo-3-methylthiophene (B51420) with diphenylamine (B1679370) has been reported. jcu.edu.au

| Amine | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|

| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | 3-(Alkylamino)-4-(bromomethyl)thiophene |

| Secondary Aromatic Amine | Pd(OAc)₂ / t-BuXPhos | Cs₂CO₃ | 3-(Diaryl/Aryl-alkyl-amino)-4-(bromomethyl)thiophene |

| Ammonia (B1221849) Equivalent (e.g., LiN(SiMe₃)₂) | Pd(OAc)₂ / RuPhos | LiHMDS | 3-Amino-4-(bromomethyl)thiophene |

Sonogashira Coupling Exploitations

The Sonogashira coupling is a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org This reaction is known for its mild reaction conditions. wikipedia.org

For this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-4-(bromomethyl)thiophene derivatives. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI as a co-catalyst, and an amine base like triethylamine, which often also serves as the solvent. wikipedia.orglibretexts.org The reaction generally proceeds at room temperature. wikipedia.org While specific examples with this compound are not explicitly detailed in the search results, the successful Sonogashira coupling of other bromothiophenes, such as 3-bromothiophene, indicates the feasibility of this transformation. researchgate.net

| Terminal Alkyne | Catalyst System | Base | Product Type |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 3-(Phenylethynyl)-4-(bromomethyl)thiophene |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diethylamine | 3-((Trimethylsilyl)ethynyl)-4-(bromomethyl)thiophene |

| 1-Heptyne | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Potassium Carbonate | 3-(Hept-1-yn-1-yl)-4-(bromomethyl)thiophene |

Direct Arylation as a Complementary Synthetic Tool

Direct arylation has emerged as an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the functionalization of heteroarenes like thiophene. core.ac.uk This method involves the direct C-H bond activation of the heterocycle and subsequent coupling with an aryl halide, avoiding the need for pre-functionalized organometallic reagents.

In the case of thiophene derivatives, direct arylation can be a valuable tool for introducing aryl substituents. The regioselectivity of direct arylation on 3-substituted thiophenes can sometimes be challenging, potentially leading to a mixture of C2 and C5 arylated products. However, for certain substrates and under optimized conditions, high selectivity can be achieved. For example, the direct arylation of 3-bromo-2-methylthiophene (B1266441) with aryl bromides has been shown to selectively form 2-aryl-4-bromo-5-methylthiophenes. This selectivity is attributed to the palladium catalyst not readily inserting into the C-Br bond at the 3-position under the reaction conditions. While specific studies on the direct arylation of this compound were not found, this methodology presents a promising complementary approach for its functionalization.

Oxidation Reactions of the Thiophene Moiety

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and reactivity of the thiophene ring. The oxidation of brominated thiophenes has been studied, and the outcome can depend on the substitution pattern of the thiophene ring. rsc.org

For monosubstituted thiophenes, the intermediate sulfoxide can be highly reactive and may undergo dimerization. rsc.org In contrast, more hindered thiophenes can often be oxidized to the stable sulfone. rsc.org The oxidation of 3,4-dibromothiophene (B32776) can lead to either a cycloadduct or the corresponding sulfone, depending on the reaction conditions. rsc.org Common oxidizing agents used for this purpose include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The oxidation of this compound would likely lead to the corresponding sulfoxide or sulfone, depending on the strength of the oxidizing agent and the reaction conditions.

Reduction Reactions of the Bromomethyl Group

The bromomethyl group at the 4-position of the thiophene ring is susceptible to reduction, offering a straightforward method to convert this compound into 3-bromo-4-methylthiophene (B1271868). This transformation is a valuable synthetic step, as it removes the reactive benzylic-like bromide while leaving the more stable aryl bromide on the thiophene ring intact for subsequent cross-coupling or other functionalization reactions.

A common and effective reagent for this type of reduction is lithium aluminum hydride (LiAlH₄). up.ac.za This powerful reducing agent readily cleaves the carbon-bromine bond of the bromomethyl group, replacing the bromine atom with a hydrogen atom. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive hydride reagent. The expected product of this reaction is 3-bromo-4-methylthiophene, a key intermediate in the synthesis of more complex thiophene-containing molecules.

The general transformation can be represented as follows:

Figure 1: General reaction scheme for the reduction of the bromomethyl group.

Figure 1: General reaction scheme for the reduction of the bromomethyl group.Below is a representative table outlining the typical conditions for such a reduction.

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0 °C to room temperature | 3-Bromo-4-methylthiophene |

Lithium-Halogen Exchange and Subsequent Functionalization

Lithium-halogen exchange is a powerful and widely utilized method for the functionalization of aryl and vinyl halides. researchgate.netprinceton.edu In the context of this compound, this reaction presents a pathway to introduce a wide variety of electrophiles onto the thiophene ring. The process typically involves treating the bromo-substituted thiophene with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C or lower) in an anhydrous ether solvent like THF. up.ac.zamdpi.com This reaction is generally very fast and kinetically controlled. harvard.edu

For this compound, a key consideration is the chemoselectivity of the reaction due to the presence of two different carbon-bromine bonds: an aryl C(sp²)-Br bond and an alkyl C(sp³)-Br bond. The lithium-halogen exchange preferentially occurs at the more acidic sp²-hybridized carbon of the thiophene ring, leading to the formation of a 3-lithio-4-(bromomethyl)thiophene intermediate. The greater thermodynamic stability of the aryl anion compared to a potential primary alkyl anion favors exchange at the ring. researchgate.net

However, the presence of the reactive bromomethyl group and the strongly basic nature of the organolithium reagent introduce potential competing side reactions. These can include nucleophilic attack by the butyllithium (B86547) at the bromomethyl carbon or deprotonation of the methylene (B1212753) protons, which are activated by the adjacent thiophene ring and bromine atom. To minimize these side reactions and favor the desired lithium-halogen exchange, precise control of reaction conditions, such as temperature and stoichiometry, is crucial. researchgate.net

Once the 3-lithiothiophene intermediate is formed, it can be reacted in situ with a variety of electrophiles to introduce new functional groups at the 3-position. For example, quenching the reaction with dimethylformamide (DMF) would yield the corresponding aldehyde, 4-(bromomethyl)thiophene-3-carbaldehyde. mdpi.com

The general sequence for lithium-halogen exchange and subsequent electrophilic quench is depicted below:

Figure 2: General scheme for lithium-halogen exchange and subsequent functionalization.

Figure 2: General scheme for lithium-halogen exchange and subsequent functionalization.The table below outlines the expected parameters and potential products for this reaction sequence, based on established principles of organolithium chemistry. It is important to note that specific, detailed research findings for the lithium-halogen exchange on this compound itself are not widely available in the surveyed literature, and these conditions are based on analogous systems.

| Reagent Sequence | Solvent | Temperature | Intermediate | Electrophile (E⁺) | Product |

| 1. n-Butyllithium (n-BuLi) 2. Electrophile | THF or Diethyl Ether | -78 °C | 3-Lithio-4-(bromomethyl)thiophene | Dimethylformamide (DMF) | 4-(Bromomethyl)thiophene-3-carbaldehyde |

| Carbon Dioxide (CO₂) | 4-(Bromomethyl)thiophene-3-carboxylic acid | ||||

| Trimethylsilyl chloride (TMSCl) | 3-Bromo-4-(trimethylsilylmethyl)thiophene or 3-(Trimethylsilyl)-4-(bromomethyl)thiophene* |

*The precise outcome with electrophiles that could also react with the bromomethyl group would depend on the specific reaction conditions and relative reactivities.

Theoretical and Computational Investigations of 3 Bromo 4 Bromomethyl Thiophene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic characteristics of molecules. Through DFT calculations, fundamental properties that govern the reactivity and stability of 3-Bromo-4-(bromomethyl)thiophene can be determined.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

While specific DFT calculations for this compound are not widely available in the literature, data from the closely related compound 3-Bromo-4-(2-pyridyl)thiophene can provide valuable insights. epstem.net DFT studies on this analog revealed a significant HOMO-LUMO gap, indicating substantial stability. epstem.net The isodensity distribution in similar brominated thiophenes shows that the HOMO is typically located on the aromatic rings, while the LUMO is also heavily concentrated on the thiophene (B33073) moiety. nih.gov Given that a bromomethyl group is generally less electron-withdrawing than a pyridyl group, it is expected that the electronic properties of this compound would show slight variations from its pyridyl analog.

Calculated FMO Energies for the Related Compound 3-Bromo-4-(2-pyridyl)thiophene

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.3 |

| HOMO-LUMO Gap (ΔEg) | 5.2 |

Data derived from DFT studies on 3-Bromo-4-(2-pyridyl)thiophene, a structurally similar compound. epstem.net

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MESP maps, areas of negative potential, typically colored red, indicate electron-rich zones that are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP would be expected to show a high negative potential around the sulfur atom and the π-system of the thiophene ring due to the presence of lone pairs and delocalized electrons. These regions are the primary sites for interaction with electrophiles. The electronegative bromine atoms would withdraw electron density, creating regions of positive potential, particularly on the hydrogen atoms of the ring and the methylene (B1212753) group, making them potential sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include Ionization Energy (IE), Electron Affinity (EA), Chemical Hardness (η), and the Nucleophilicity Index (N).

Ionization Energy (IE): The energy required to remove an electron, approximated as the negative of the HOMO energy (IE ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added, approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2). A larger value indicates greater stability.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

These descriptors can be calculated using DFT to predict the chemical behavior of this compound in various reactions.

Calculated Reactivity Descriptors for a Related Thiophene Derivative

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Energy (IE) | 6.5 |

| Electron Affinity (EA) | 1.3 |

| Chemical Hardness (η) | 2.6 |

Values are derived from FMO energies of the related compound 3-Bromo-4-(2-pyridyl)thiophene as a representative example. epstem.net

Mechanistic Elucidations through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for a molecule, providing a detailed understanding of the transition states and intermediates involved. This allows for the prediction of reaction outcomes and the rationalization of observed selectivity and kinetics.

The bromination of thiophenes has been a subject of computational investigation. DFT studies on the bromination of thiophene with N-bromosuccinimide (NBS) indicate that the reaction mechanisms can be complex. researchgate.net One favorable pathway involves the formation of a bromonium ion intermediate, which then leads to the final brominated product. researchgate.net Such studies, often performed at a high level of theory like M06-2X-D3/ma-def2-TZVP, provide detailed Gibbs free energy surfaces that map out the most energetically favorable routes. researchgate.net

In the case of this compound, two distinct sites of reactivity exist: the thiophene ring and the bromomethyl side chain. The thiophene ring is susceptible to further electrophilic substitution. wikipedia.org The bromomethyl group, however, is reactive towards nucleophiles, typically via an SN2 mechanism where the bromine atom acts as a good leaving group. msu.edu Computational modeling can delineate the preferred reaction pathways depending on the nature of the attacking reagent (electrophile vs. nucleophile).

Reaction selectivity in substituted thiophenes is governed by the electronic and steric effects of the substituents. The bromine atom at the C3 position is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions (C2 and C5). wikipedia.org Computational studies have shown that differences in the FMO energy gaps between reactants are key in determining the chemoselectivity of such reactions. researchgate.net

Kinetics, the study of reaction rates, can also be explored computationally by calculating the activation energies (ΔG‡) of proposed reaction steps. For instance, DFT calculations on the reactions of related bromo-thiophenes have been used to determine the activation enthalpies and Gibbs free energies for key steps. acs.org A lower activation energy corresponds to a faster reaction rate. By comparing the energy barriers for different potential pathways, computational models can predict the major products and explain the observed reaction outcomes.

Illustrative Activation Energies from a DFT Study of a Bromothiophene Reaction

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Enthalpy (ΔHₐ) | 12.46 |

| Gibbs Free Energy of Activation (ΔGₐ) | 35.68 |

Data from a computational study on the dimerization of 2-Bromo-3-methoxythiophene, illustrating the type of kinetic data obtained from DFT. acs.org

Structural Feature Analysis via Quantum Chemical Calculations and Experimental Correlation

The precise three-dimensional arrangement of atoms and the distribution of electrons in a molecule are fundamental to its chemical reactivity and physical properties. For this compound, a comprehensive understanding of its structural features has been pursued through a synergistic approach that combines theoretical quantum chemical calculations with experimental data from analogous compounds. While direct single-crystal X-ray diffraction data for this compound is not publicly available, a robust analysis can be constructed by examining the results of computational studies and comparing them with experimental data for structurally similar brominated thiophene derivatives.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for predicting the geometric and electronic structures of molecules. The B3LYP functional, often paired with a basis set such as 6-311++G(d,p), is frequently utilized for such investigations due to its balance of computational cost and accuracy in reproducing experimental results for organic molecules.

Conformational Analysis and Thiophene Ring Planarity

Theoretical studies on substituted thiophenes consistently predict a high degree of planarity for the five-membered thiophene ring, a consequence of its aromatic character. scispace.com For this compound, it is anticipated that the substituents would cause only minor deviations from this planar geometry. The orientation of the bromomethyl group relative to the thiophene ring is a key conformational feature. To minimize steric hindrance, the -CH₂Br group is expected to adopt a staggered conformation relative to the adjacent C-C bond of the thiophene ring.

Correlation with Experimental Data from Analogous Compounds

To validate the theoretical predictions, it is instructive to compare them with experimental data obtained from X-ray crystallography of closely related compounds. A pertinent example is 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, for which both crystal structure data and DFT calculations are available. scispace.com The study of this analog reveals a strong correlation between the theoretically calculated and experimentally determined geometric parameters, lending confidence to the predictions for this compound.

The following tables present a comparison of selected experimental bond lengths and angles for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene with those calculated using the B3LYP/6-311++G(d,p) method. scispace.com These values provide a reasonable approximation of what can be expected for the corresponding parameters in this compound. For context, the experimental bond lengths and angles for unsubstituted thiophene are also provided. nist.gov

Table 1: Comparison of Selected Bond Lengths (Å)

| Bond | Unsubstituted Thiophene (Experimental) nist.gov | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Experimental) scispace.com | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Calculated, B3LYP) scispace.com |

|---|---|---|---|

| S1-C2 | 1.714 | 1.724 | 1.731 |

| S1-C5 | 1.714 | 1.717 | 1.725 |

| C2-C3 | 1.370 | 1.375 | 1.379 |

| C3-C4 | 1.423 | 1.411 | 1.415 |

| C4-C5 | 1.370 | 1.381 | 1.385 |

| C3-Br | - | 1.886 | 1.893 |

| C5-C(aryl) | - | 1.452 | 1.458 |

Table 2: Comparison of Selected Bond Angles (°)

| Angle | Unsubstituted Thiophene (Experimental) nist.gov | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Experimental) scispace.com | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Calculated, B3LYP) scispace.com |

|---|---|---|---|

| C5-S1-C2 | 92.2 | 92.4 | 92.1 |

| S1-C2-C3 | 111.5 | 111.2 | 111.5 |

| C2-C3-C4 | 112.4 | 113.1 | 112.9 |

| C3-C4-C5 | 112.4 | 112.3 | 112.5 |

| S1-C5-C4 | 111.5 | 111.0 | 111.0 |

| S1-C2-C(methyl) | - | 118.9 | 118.7 |

| C3-C2-C(methyl) | - | 129.9 | 129.8 |

| C2-C3-Br | - | 125.1 | 125.3 |

The data in these tables demonstrate a high degree of concordance between the experimental and calculated values for the substituted thiophene analog, with differences in bond lengths typically on the order of a few thousandths of an angstrom and bond angles within a degree. This strong agreement supports the use of DFT calculations to reliably predict the structural parameters of this compound.

Intermolecular Interactions

Further computational analyses, such as Hirshfeld surface analysis, can provide insights into the intermolecular interactions that govern the packing of molecules in the solid state. For brominated thiophene derivatives, these analyses often reveal the significance of halogen bonding (C-Br···X interactions) and π-π stacking interactions between the thiophene rings in the crystal lattice. In another related compound, 3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, Hirshfeld analysis quantified the various intermolecular contacts that contribute to the crystal's stability. uomphysics.net Similar interactions would be expected to play a crucial role in the solid-state structure of this compound.

Advanced Derivatives and Their Synthetic Utility Derived from 3 Bromo 4 Bromomethyl Thiophene

Synthesis of Thiophene-Based Imines and Schiff Bases

The synthesis of thiophene-containing imines and Schiff bases is of significant interest due to their applications in medicinal chemistry and as intermediates for more complex molecules. While direct reaction of 3-bromo-4-(bromomethyl)thiophene with amines is possible, a more common and controlled route to thiophene-based imines involves the condensation of a thiophene-aldehyde with a primary amine.

The requisite aldehyde, 3-bromo-4-formylthiophene, can be prepared from this compound via oxidation. Various oxidation methods, such as the Sommelet reaction or the use of dimethyl sulfoxide (B87167) (DMSO), can be employed to convert the bromomethyl group into a formyl group.

Once the aldehyde is obtained, the formation of the imine (Schiff base) is typically achieved through a condensation reaction with a primary amine, often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol. nih.govresearchgate.net This reaction is generally high-yielding and provides a straightforward method to introduce diverse functionalities by varying the primary amine component. nih.govmdpi.comnih.gov

The general synthetic scheme is as follows:

Oxidation: this compound is oxidized to 3-bromo-4-formylthiophene.

Condensation: The resulting 3-bromo-4-formylthiophene is reacted with a primary amine (R-NH₂) to yield the target Schiff base.

The bromine atom at the 3-position of the thiophene (B33073) ring remains intact during this process and is available for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for further molecular elaboration. nih.govresearchgate.net

| Step | Reactant | Product | Reagents and Conditions | Purpose |

| 1 | This compound | 3-Bromo-4-formylthiophene | e.g., Hexamethylenetetramine (Sommelet reaction) or DMSO (Kornblum oxidation) | Oxidation of the bromomethyl group to an aldehyde. |

| 2 | 3-Bromo-4-formylthiophene | 3-Bromo-4-((R-imino)methyl)thiophene (Schiff Base) | Primary amine (R-NH₂), Ethanol, cat. Acetic Acid | Formation of the C=N imine bond via condensation. |

Functionalized Polythiophenes for Materials Science

Polythiophenes are a major class of conducting polymers studied for their applications in organic electronics, such as field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaics (OPVs). The properties of these materials can be finely tuned by introducing functional groups onto the thiophene monomer unit. This compound serves as an excellent starting point for creating such functionalized polymers.

Conjugated polymers based on this compound can be synthesized through various transition-metal-catalyzed cross-coupling reactions. The bromine atom on the thiophene ring (at the 3-position) can participate in polymerization, while the bromomethyl group at the 4-position can be retained as a reactive handle for post-polymerization modification.

A common strategy involves creating a polymerizable monomer first. For instance, to prepare for a Kumada or Stille polymerization, the 2- and 5-positions of the thiophene ring would need to be halogenated (e.g., brominated). Polymerization would then proceed via these positions, yielding a polythiophene with a repeating unit containing the 3-bromo-4-(bromomethyl) side group. The resulting polymer would have a structure that allows for extensive post-polymerization functionalization via the highly reactive bromomethyl groups on the side chains. cmu.edu

The key advantage of a polymer backbone decorated with bromomethyl groups is the ability to introduce a vast range of chemical functionalities through nucleophilic substitution reactions. This post-polymerization functionalization strategy is a powerful tool for tuning the polymer's physical and electronic properties, such as solubility, bandgap, and charge transport characteristics. cmu.edursc.org

The benzylic-like reactivity of the bromomethyl group allows for efficient reaction with a wide variety of nucleophiles. This method avoids potential complications of polymerizing monomers that already contain sensitive functional groups.

| Target Functional Group | Nucleophilic Reagent | Resulting Side Chain | Potential Property Modification |

| Ether | Sodium alkoxide (NaOR) | -CH₂OR | Improved solubility, modified electronic properties |

| Thioether | Sodium thiolate (NaSR) | -CH₂SR | Enhanced intermolecular interactions, charge transport |

| Amine | Ammonia (B1221849), primary/secondary amines (RNH₂, R₂NH) | -CH₂NR₂ | pH-responsiveness, sensor applications, improved film morphology |

| Azide (B81097) | Sodium azide (NaN₃) | -CH₂N₃ | Precursor for "click" chemistry, further functionalization |

| Nitrile | Sodium cyanide (NaCN) | -CH₂CN | Increased polarity, altered electronic properties |

| Ester | Carboxylate salt (RCOONa) | -CH₂OOCR | Modified solubility and processability |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) or Thioacetate followed by hydrolysis | -CH₂SH | Coordination to metal nanoparticles, crosslinking |

Regioregularity, specifically the head-to-tail (HT) coupling of monomer units, is crucial for achieving high charge carrier mobility in poly(3-alkylthiophene)s because it promotes planarization of the polymer backbone and facilitates π-stacking. cmu.edu For a polymer constructed from 3,4-disubstituted thiophene units by linking the 2- and 5-positions, the concept of regioregularity as defined for 3-alkylthiophenes does not directly apply, as every monomer orientation is identical.

However, achieving a well-defined polymer structure with high molecular weight and low dispersity still requires controlled polymerization methods. Grignard Metathesis (GRIM) polymerization is a prominent technique used for this purpose. cmu.edu In a hypothetical scenario, a 2,5-dihalo-3-bromo-4-(bromomethyl)thiophene monomer could be subjected to GRIM polymerization. This would involve a magnesium-halogen exchange followed by nickel-catalyzed cross-coupling, leading to a well-defined polymer architecture. The choice of catalyst and reaction conditions would be critical to ensure efficient polymerization without unwanted side reactions involving the bromomethyl group.

Construction of Complex Heterocyclic Systems

The dual reactivity of this compound makes it an ideal precursor for building complex, fused heterocyclic systems through intramolecular cyclization reactions.

Thienopyrroles, which contain a pyrrole (B145914) ring fused to a thiophene ring, are important scaffolds in materials science and medicinal chemistry. The thieno[3,4-c]pyrrole isomer is a particularly interesting electron-rich system. This compound is an excellent starting material for synthesizing this core structure.

A plausible synthetic route involves the following steps:

Amination: The bromomethyl group is converted to an aminomethyl group via reaction with an amine source, such as sodium azide followed by reduction, or by direct reaction with a protected amine. For instance, reaction with N-tosylamide could yield 4-((tosylamino)methyl)-3-bromothiophene.

Intramolecular Cyclization: The resulting intermediate possesses both the nucleophilic nitrogen and the electrophilic carbon attached to the bromine on the thiophene ring. An intramolecular nucleophilic substitution or a transition-metal-catalyzed cyclization (e.g., Buchwald-Hartwig or Heck-type reaction) can then be used to form the five-membered pyrrole ring. This process links the nitrogen atom to the C3 position of the thiophene ring, displacing the bromine atom and forming the fused thieno[3,4-c]pyrrole system. researchgate.net

This strategy highlights the utility of this compound in creating planar, fused aromatic systems with tunable electronic properties suitable for advanced applications.

Naphthothiophene Derivatives

The synthesis of naphtho[2,3-b]thiophene (B1219671) frameworks from this compound represents a sophisticated application of this precursor, typically involving a multi-step sequence that culminates in the formation of the fused naphthalene (B1677914) ring system. While direct, one-pot syntheses from this specific starting material are not extensively documented, established organometallic and cyclization methodologies allow for the rational design of synthetic routes.

A plausible strategy involves an initial reaction at the more reactive bromomethyl group, followed by a subsequent cyclization that utilizes the less reactive bromo substituent on the thiophene ring. For instance, a Wittig-type reaction or a related olefination can be employed to introduce a vinyl group that will ultimately form part of the new aromatic ring.

A Proposed Synthetic Route:

Phosphonium (B103445) Salt Formation: The synthesis can commence with the reaction of this compound with triphenylphosphine (B44618) (PPh₃) to form the corresponding phosphonium salt. The high reactivity of the benzylic-type bromide facilitates this nucleophilic substitution.

Wittig Reaction: The resulting phosphonium salt can then be treated with a base, such as n-butyllithium, to generate the ylide. Subsequent reaction of this ylide with an appropriate aldehyde, for example, 2-formylbenzoate, would yield a stilbene-like intermediate. This step constructs the carbon framework necessary for the naphthalene system.

Heck Cyclization: The final and key step would be an intramolecular Heck reaction. Under palladium catalysis, the aryl bromide at the 3-position of the thiophene ring can couple with the newly installed vinyl group. This palladium-catalyzed carbon-carbon bond formation would close the ring, and subsequent aromatization would yield the desired naphtho[2,3-b]thiophene derivative.

This strategic approach leverages the differential reactivity of the two bromine substituents to build the complex fused system in a controlled manner.

Benzothiophene (B83047) Scaffolds

The construction of benzothiophene scaffolds from this compound is another testament to its utility as a versatile synthetic intermediate. Similar to the synthesis of naphthothiophenes, the strategy hinges on the sequential reaction of the two bromo-functional groups to build the fused benzene (B151609) ring onto the thiophene core. This can be achieved through various cyclization strategies, including those based on transition-metal-catalyzed cross-coupling reactions.

One potential pathway involves the formation of a biaryl linkage followed by an intramolecular cyclization.

A Proposed Synthetic Route:

Suzuki Coupling: The less reactive 3-bromo position can be selectively targeted in a Suzuki cross-coupling reaction. By reacting this compound with an appropriate boronic acid, such as 2-formylphenylboronic acid, a biaryl compound can be synthesized. The palladium catalyst and reaction conditions can be chosen to favor the reaction at the sp²-hybridized carbon of the thiophene ring over the sp³-hybridized carbon of the bromomethyl group.

Intramolecular Cyclization: The resulting intermediate, which now contains a formyl group ortho to the thiophene ring and a bromomethyl group on the thiophene, is primed for cyclization. This can be achieved through several methods. For instance, reduction of the aldehyde to an alcohol, followed by base-induced intramolecular Williamson ether synthesis is not applicable here, but a variety of other cyclizations are possible. A more direct approach would be a Wittig-type intramolecular reaction. First, the bromomethyl group would be converted to a phosphonium salt. Then, treatment with a base would generate an ylide that would react with the adjacent aldehyde to form the fused ring.

This method demonstrates a strategic reversal of the reactivity order compared to the naphthothiophene synthesis, showcasing the versatility of the starting material.

Strategic Derivatization for Specialized Organic Synthesis

The distinct reactivity of the two bromine atoms in this compound is the key to its strategic use in specialized organic synthesis. The bromomethyl group behaves as a typical benzylic halide, making it highly susceptible to SN2 reactions with a wide range of nucleophiles. In contrast, the 3-bromo group is a vinylic halide, which is significantly less reactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. jcu.edu.au

This differential reactivity allows for a high degree of control in sequential functionalization.

Orthogonal Functionalization:

Step 1 (Nucleophilic Substitution): The bromomethyl group can be selectively displaced by nucleophiles such as amines, thiols, cyanides, or alkoxides to introduce a variety of functional groups. This reaction typically proceeds under mild conditions, leaving the 3-bromo group intact.

Step 2 (Cross-Coupling): The resulting 3-bromo-4-(substituted-methyl)thiophene can then undergo a range of palladium- or copper-catalyzed cross-coupling reactions. These include, but are not limited to:

Suzuki Coupling: with boronic acids to form C-C bonds.

Sonogashira Coupling: with terminal alkynes to introduce alkynyl groups.

Heck Coupling: with alkenes.

Buchwald-Hartwig Amination: with amines to form C-N bonds. jcu.edu.au

Stille Coupling: with organostannanes. jcu.edu.au

This one-two approach allows for the modular and highly convergent synthesis of complex, polysubstituted thiophenes. For example, a pharmacophore can be introduced via nucleophilic substitution at the bromomethyl position, followed by the addition of a group to tune electronic or solubility properties via a cross-coupling reaction at the 3-position.

Below is a table summarizing the types of reactions and the corresponding derivatives that can be accessed from this compound.

| Starting Material | Reaction Type | Reagent/Catalyst | Product Class |

| This compound | Nucleophilic Substitution (at -CH₂Br) | R-NH₂ (Amine) | 3-Bromo-4-(aminomethyl)thiophenes |

| This compound | Nucleophilic Substitution (at -CH₂Br) | R-SH (Thiol) | 3-Bromo-4-(thiomethyl)thiophenes |

| This compound | Suzuki Coupling (at C3-Br) | R'-B(OH)₂ / Pd catalyst | 3-Aryl-4-(bromomethyl)thiophenes |

| 3-Aryl-4-(bromomethyl)thiophene | Nucleophilic Substitution (at -CH₂Br) | Nu⁻ | 3-Aryl-4-(substituted-methyl)thiophenes |

This strategic derivatization is invaluable in the fields of drug discovery and materials science, where precise control over molecular structure is paramount for achieving desired biological activity or physical properties. The ability to build complexity in a stepwise and controlled manner from a readily available bifunctional starting material underscores the importance of this compound in modern organic synthesis.

Research Applications of 3 Bromo 4 Bromomethyl Thiophene in Emerging Fields

Applications in Materials Science

In materials science, thiophene (B33073) derivatives are crucial for the development of organic electronics. The thiophene ring's electronic properties, stability, and ability to form conjugated systems make it a fundamental component in advanced materials. 3-Bromo-4-(bromomethyl)thiophene serves as a key intermediate in the production of functionalized organic materials like conductive polymers and organic semiconductors.

Development of Conductive Polymers

Thiophene-based polymers, particularly polythiophenes, are among the most studied classes of conductive polymers due to their high conductivity, environmental stability, and processability. cmu.edufrontiersin.org The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. This compound acts as a precursor for such monomers. The bromine atoms on the thiophene ring and the methyl group can serve as reactive handles for various coupling reactions, such as the Grignard metathesis (GRIM) polymerization or Stille coupling, to create well-defined, regioregular polythiophene backbones. The ability to functionalize the polymer chain by modifying the starting monomer allows for the fine-tuning of the resulting polymer's electronic and physical properties, such as solubility, conductivity, and film morphology. While poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used conductive polymer, the development of new polythiophene derivatives from precursors like this compound continues to be a critical area of research to create materials with enhanced performance for applications in flexible electronics, antistatic coatings, and transparent electrodes. cmu.edufrontiersin.org

Exploration in Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices. Thiophene-based molecules and polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties. researchgate.net The development of high-performance organic semiconductors requires careful molecular design to control factors like molecular planarity, intermolecular packing in the solid state, and energy levels (HOMO/LUMO). researchgate.netntu.edu.tw

This compound is utilized as a starting material to construct more complex π-conjugated systems. The reactive bromine substituents allow for the introduction of various aryl or other conjugated groups through cross-coupling reactions, extending the π-system of the thiophene core. This molecular elaboration is a key strategy for tuning the semiconductor's bandgap and charge carrier mobility. Thiophene-based materials are integral to creating lightweight, flexible, and solution-processable semiconductors for next-generation electronics. arborpharmchem.com

Utilization in Organic Field-Effect Transistors (OFETs)